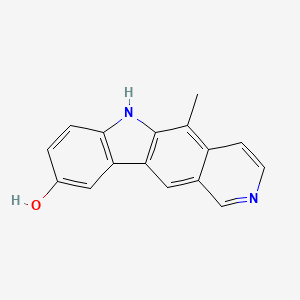
9-Hydroxy-11-demethylellipticine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-11-demethylellipticine typically involves the modification of the ellipticine structure. One common approach is the hydroxylation at the 9-position of ellipticine, followed by demethylation at the 11-position . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the compound .
化学反応の分析
Types of Reactions: 9-Hydroxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed:
科学的研究の応用
9-Hydroxy-11-demethylellipticine has a wide range of scientific research applications:
作用機序
The mechanism of action of 9-Hydroxy-11-demethylellipticine involves multiple pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and thereby inhibiting cell division.
Oxidative Stress: The compound induces oxidative stress within cells, leading to apoptosis.
類似化合物との比較
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: Another derivative with similar biological activity.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to phase II clinical trials.
Uniqueness: 9-Hydroxy-11-demethylellipticine stands out due to its specific modifications, which enhance its cytotoxic activity and make it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
77253-64-6 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-12-4-5-17-8-10(12)6-14-13-7-11(19)2-3-15(13)18-16(9)14/h2-8,18-19H,1H3 |
InChIキー |
JYUPGHDIRBJNOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


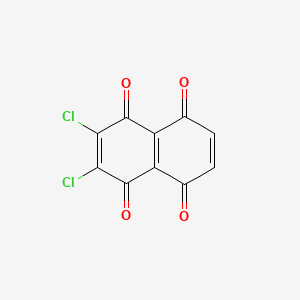
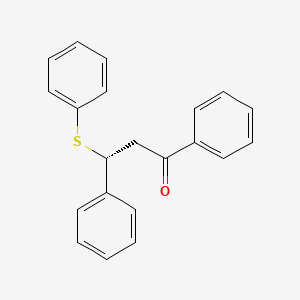
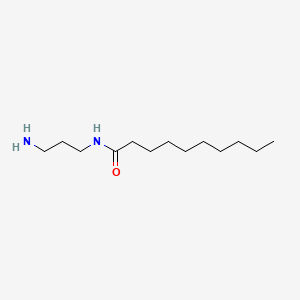
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
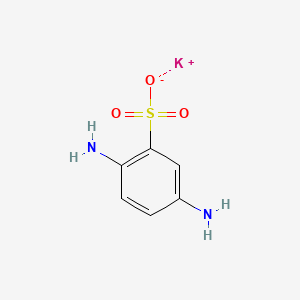
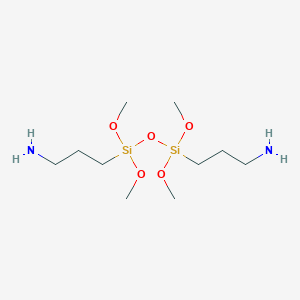
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
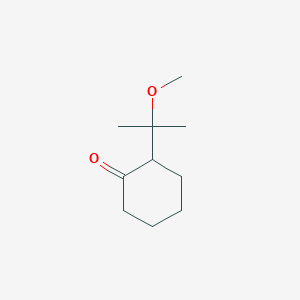
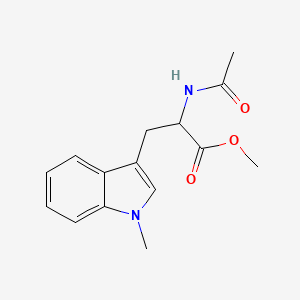

![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
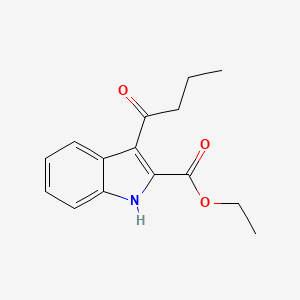
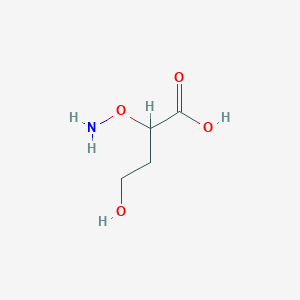
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
